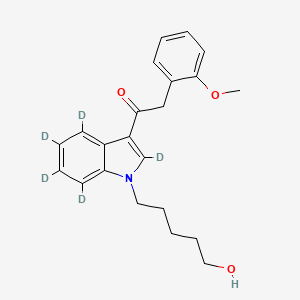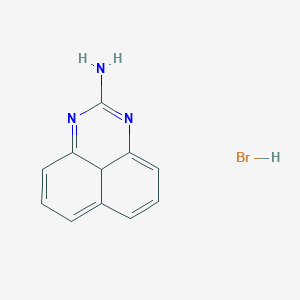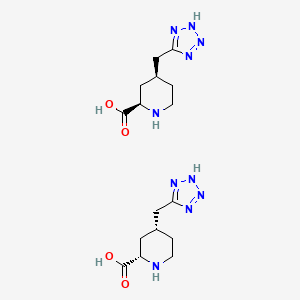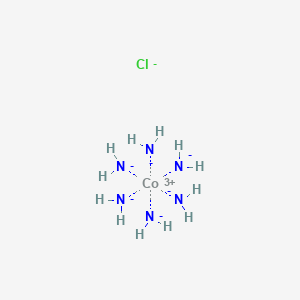![molecular formula C17H37N2O7P B12351513 Cyclohexylazanium;[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl] phosphate](/img/structure/B12351513.png)
Cyclohexylazanium;[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl] phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexylazanium;[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl] phosphate is a complex organic compound that belongs to the class of ribonucleoside phosphates. This compound is characterized by the presence of a cyclohexylazanium group and a phosphate group attached to a ribose sugar moiety. It is commonly found in various biological systems and plays a crucial role in numerous biochemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexylazanium;[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl] phosphate typically involves the phosphorylation of ribose derivatives. One common method includes the reaction of ribose with phosphoric acid in the presence of a cyclohexylamine catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where ribose and phosphoric acid are reacted in the presence of cyclohexylamine. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters such as temperature, pressure, and pH. The final product is then purified using techniques like crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexylazanium;[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl] phosphate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the ribose moiety can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form deoxy derivatives.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.
Major Products
Oxidation: Formation of ribonic acid derivatives.
Reduction: Formation of deoxyribose derivatives.
Substitution: Formation of various substituted phosphates depending on the reagents used.
Aplicaciones Científicas De Investigación
Cyclohexylazanium;[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl] phosphate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of nucleotides and nucleic acids.
Biology: Plays a role in cellular metabolism and energy transfer processes.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of biochemical reagents and as a stabilizer in various formulations.
Mecanismo De Acción
The compound exerts its effects primarily through its interaction with enzymes and other proteins involved in nucleotide metabolism. The phosphate group is crucial for the compound’s ability to participate in phosphorylation and dephosphorylation reactions, which are essential for energy transfer and signal transduction pathways. The cyclohexylazanium group enhances the compound’s stability and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
- Adenosine monophosphate (AMP)
- Guanosine monophosphate (GMP)
- Cytidine monophosphate (CMP)
Uniqueness
Cyclohexylazanium;[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl] phosphate is unique due to the presence of the cyclohexylazanium group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and makes it a valuable tool in biochemical research and industrial applications.
Propiedades
Fórmula molecular |
C17H37N2O7P |
|---|---|
Peso molecular |
412.5 g/mol |
Nombre IUPAC |
cyclohexylazanium;[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl] phosphate |
InChI |
InChI=1S/2C6H13N.C5H11O7P/c2*7-6-4-2-1-3-5-6;6-2-4-3(7)1-5(11-4)12-13(8,9)10/h2*6H,1-5,7H2;3-7H,1-2H2,(H2,8,9,10) |
Clave InChI |
GVYUZZDUVZHJAM-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)[NH3+].C1CCC(CC1)[NH3+].C1C(C(OC1OP(=O)([O-])[O-])CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3,4,7-Trimethyl-6-(1-methylethyl)-2,5,8-trioxo-1,4,7-triazacyclododecan-9-yl]-2,4,6-octatrienamide](/img/structure/B12351442.png)
![N-[2-fluoro-5-[[3-[(E)-2-pyridin-2-ylethenyl]-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-6-yl]amino]phenyl]-2,5-dimethylpyrazole-3-carboxamide](/img/structure/B12351446.png)
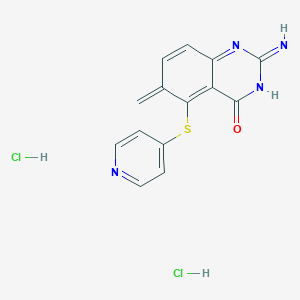
![6-[4-Aminobutyl(ethyl)amino]phthalazine-1,4-dione](/img/structure/B12351461.png)
![5-[2-ethoxy-5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonylphenyl]-1-methyl-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12351479.png)
![1-[4-Bromo-2-(tetrazolidin-5-yl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B12351483.png)
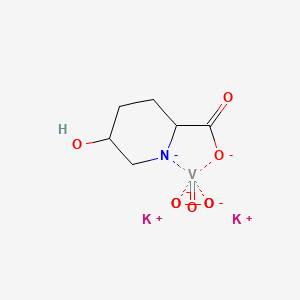
![1-[(5S)-5-hydroxyhexyl]-3,7-dimethyl-5H-purin-7-ium-2,6-dione](/img/structure/B12351489.png)
